9-Heptadecanol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 9-Heptadecanol can be synthesized through several methods. One common synthetic route involves the reaction of ethyl formate with n-octyl magnesium bromide in anhydrous tetrahydrofuran (THF) under argon protection . The reaction is carried out at -78°C and then gradually brought to room temperature over 12 hours. The product is then treated with saturated ammonium chloride aqueous solution, extracted with dichloromethane, dried with magnesium sulfate, and purified to obtain this compound with an 80% yield .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Heptadecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to heptadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to heptadecane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Heptadecanoic acid

Reduction: Heptadecane

Substitution: Heptadecyl halides (e.g., heptadecyl chloride, heptadecyl bromide)

Applications De Recherche Scientifique

Pharmaceutical Applications

9-Heptadecanol is being investigated for its potential therapeutic roles, particularly in lipid metabolism and drug delivery systems:

- Lipid Metabolism : It interacts with key enzymes such as fatty acid synthase and acyl-CoA synthetase, enhancing lipid accumulation in adipocytes. This modulation of lipid metabolism may have implications for treating metabolic disorders .

- Drug Delivery Systems : The compound is used in the formulation of cationic lipids for RNA delivery. These lipids can form stable nanoparticles that enhance nucleic acid uptake by target cells, improving the efficacy of RNA-based therapeutics .

Biological Applications

Research indicates that this compound exhibits significant biological activities:

- Antibacterial Properties : Studies have shown its effectiveness against pathogens like Staphylococcus aureus, with notable reductions in viable cell counts upon exposure .

- PPAR Activation : The compound activates peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism and suggesting potential applications in treating conditions like obesity and diabetes .

Chemical Synthesis and Industrial Applications

This compound serves as a precursor in organic synthesis and has various industrial applications:

- Synthesis of Organic Compounds : It is utilized as a reagent in organic synthesis, facilitating the production of other chemical compounds .

- Production of Surfactants and Emulsifiers : The compound is involved in the manufacturing of surfactants and lubricants, which are essential in various industrial processes .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Ether Phospholipid Synthesis

A study demonstrated the incorporation of 1-heptadecanol into ether phospholipids within HeLa cells. This incorporation led to the production of ether phospholipid species containing odd-numbered side chains, indicating a role in membrane biogenesis and lipid metabolism .

Case Study 2: Trienzymatic Cascade Reaction

Research illustrated a trienzymatic cascade for converting triolein into this compound using specific enzymes. This method achieved high conversion rates, showcasing its potential for biotechnological applications, particularly for synthesizing secondary fatty alcohols from natural triglycerides .

Mécanisme D'action

The mechanism of action of 9-heptadecanol involves its interaction with molecular targets and pathways within cells. For instance, in RNA delivery systems, this compound-derived cationic lipids interact with nucleic acids to form stable lipid nanoparticles. These nanoparticles facilitate the uptake of nucleic acids by target cells, enhancing their therapeutic efficacy .

Comparaison Avec Des Composés Similaires

1-Heptadecanol: A primary fatty alcohol with similar physical properties but different reactivity due to the position of the hydroxyl group.

9-Hexadecanol: A secondary fatty alcohol with one less carbon atom, leading to slightly different physical and chemical properties.

Uniqueness: 9-Heptadecanol is unique due to its specific position of the hydroxyl group, which imparts distinct reactivity and properties. Its ability to form stable lipid nanoparticles for RNA delivery sets it apart from other similar compounds .

Activité Biologique

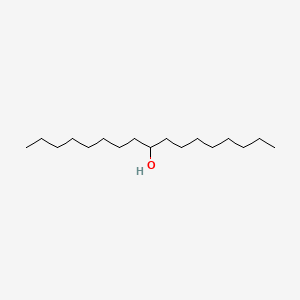

9-Heptadecanol, a long-chain fatty alcohol with the molecular formula C₁₇H₃₆O, is recognized for its significant biological activities, particularly in lipid metabolism and antibacterial properties. This compound exhibits unique interactions with various biological systems due to its hydrophobic nature and specific structural characteristics.

- Molecular Formula : C₁₇H₃₆O

- Molecular Weight : 256.47 g/mol

- State at Room Temperature : Solid

- Solubility : Soluble in organic solvents; poorly soluble in water

Lipid Metabolism

This compound plays a crucial role in lipid metabolism by interacting with key enzymes and receptors:

- Enzyme Interaction : It modulates the activity of enzymes such as fatty acid synthase and acyl-CoA synthetase, which are essential for fatty acid synthesis and activation. This interaction enhances lipid accumulation and storage in adipocytes, thereby increasing energy storage capacity.

- PPAR Activation : The compound activates peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to lipid metabolism. This suggests potential therapeutic applications for metabolic disorders.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus, demonstrating a significant reduction in viable cell counts within hours of exposure . The following table summarizes findings from studies on its antibacterial activity:

Case Studies

- Ether Phospholipid Synthesis : A study investigated the incorporation of 1-heptadecanol into ether phospholipids within HeLa cells. The results showed that supplementation with 1-heptadecanol led to the production of ether phospholipid species containing odd-numbered side chains, indicating its role in membrane biogenesis and lipid metabolism .

- Trienzymatic Cascade Reaction : Research demonstrated a trienzymatic cascade for the transformation of triolein into this compound using specific enzymes. This method yielded high conversion rates and highlighted the compound's potential in biotechnological applications, particularly for synthesizing secondary fatty alcohols from natural triglycerides .

Propriétés

IUPAC Name |

heptadecan-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWWTKPAEZQYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211449 | |

| Record name | 9-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-08-8 | |

| Record name | 9-Heptadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Heptadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.